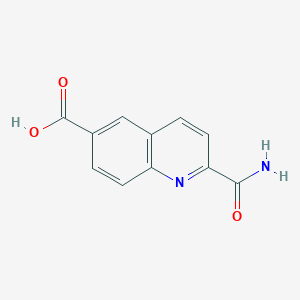
2-carbamoylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-carbamoylquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a carbamoyl group at the 2-position and a carboxylic acid group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoylquinoline-6-carboxylic acid can be achieved through several methods:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinoline core. The carbamoyl and carboxylic acid groups can be introduced through subsequent functionalization steps.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization to form the quinoline ring. The carbamoyl and carboxylic acid groups can be introduced through further functionalization.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone, followed by cyclization to form the quinoline core. The functional groups can be introduced in subsequent steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-carbamoylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can be used to form new bonds and create more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can convert carbonyl groups to hydroxyl groups. Substitution reactions can introduce various functional groups, such as halogens or amines.
Scientific Research Applications
2-carbamoylquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of biological processes and the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: The compound is used in the production of various industrial products, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-carbamoylquinoline-6-carboxylic acid depends on its specific application. In general, the compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling pathways.
Nucleic Acids: The compound can interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
2-carbamoylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
Quinoline-6-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
2-aminoquinoline-6-carboxylic acid: This compound has an amino group instead of a carbamoyl group, which can affect its biological activity and chemical reactivity.
The presence of both the carbamoyl and carboxylic acid groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-carbamoylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)9-4-1-6-5-7(11(15)16)2-3-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |
InChI Key |
AXBASJRXKXUHFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


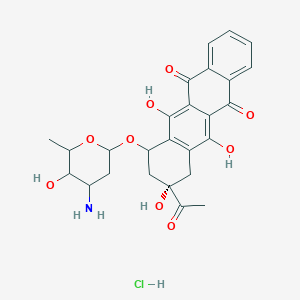
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
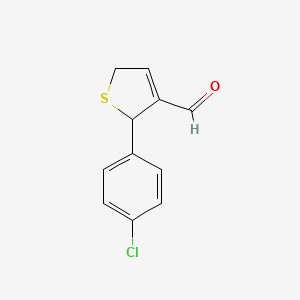

![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
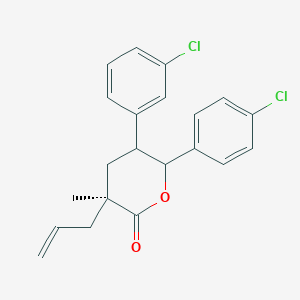
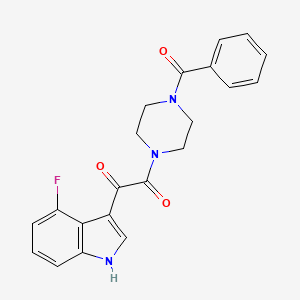
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
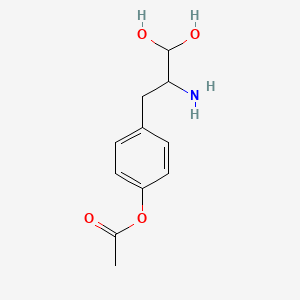
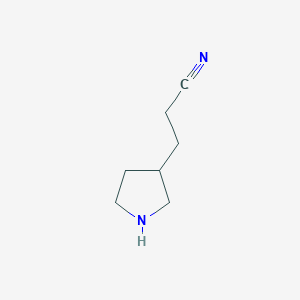

![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
